molecular formula C9H19N3O2 B14052889 Cis-N-BOC-3,4-diaminopyrrolidine

Cis-N-BOC-3,4-diaminopyrrolidine

Cat. No.: B14052889
M. Wt: 201.27 g/mol
InChI Key: NYBHWKRMLGNPAT-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-N-BOC-3,4-diaminopyrrolidine is a chemical compound with the molecular formula C9H19N3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two amino groups at the 3 and 4 positions of the pyrrolidine ring, and a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-N-BOC-3,4-diaminopyrrolidine typically involves the protection of the amino groups and the pyrrolidine ring formation. One common method is the reductive ring opening of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using hydrogenation. This process employs a Raney nickel catalyst and carefully controlled hydrogenation parameters to achieve high selectivity towards the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow chemistry has been reported to enhance the efficiency and selectivity of the synthesis. This method allows for the integration of multiple reaction steps without the need for intermediate isolation or purification .

Mechanism of Action

The mechanism of action of Cis-N-BOC-3,4-diaminopyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cis configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and the development of stereochemically pure pharmaceutical agents .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

tert-butyl N-[(3R,4S)-4-aminopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5,10H2,1-3H3,(H,12,13)/t6-,7+/m0/s1

InChI Key

NYBHWKRMLGNPAT-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.